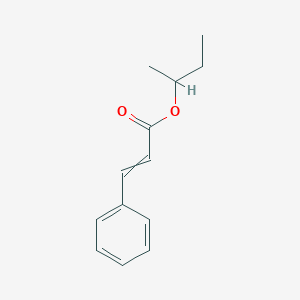
Butan-2-yl 3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl 3-phenylprop-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Butan-2-yl 3-phenylprop-2-enoate is primarily utilized in organic synthesis due to its reactivity as an ester. It can undergo various chemical transformations, including:
- Esterification Reactions : It can be synthesized through the reaction of butan-2-ol with 3-phenylpropanoic acid.
- Transesterification : This process allows for the exchange of the alkoxy group in the ester with another alcohol, facilitating the production of different esters.
These reactions are essential in creating complex organic molecules used in pharmaceuticals and agrochemicals .
Fragrance and Flavor Industry
Due to its pleasant aromatic profile, this compound is employed in the fragrance industry. Its floral and fruity notes make it suitable for:
- Perfumes and Colognes : It is used as a fragrance component to enhance scent profiles.
- Flavoring Agents : The compound can be incorporated into food products to impart desirable flavors.
The compound's stability and volatility make it an attractive choice for these applications .
Potential Therapeutic Applications
Recent studies have indicated that this compound might exhibit biological activities that warrant further investigation:
Biological Activities
Research suggests potential therapeutic properties, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : There are indications that it could modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.
These findings highlight the need for more comprehensive studies to elucidate its mechanisms of action and therapeutic potential .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
These case studies illustrate the versatility of this compound across different applications.
Propiedades
Número CAS |
17377-82-1 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
butan-2-yl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
Clave InChI |
KAUQDJKVXUKALZ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C=CC1=CC=CC=C1 |
SMILES canónico |
CCC(C)OC(=O)C=CC1=CC=CC=C1 |
Sinónimos |
2-Propenoic acid, 3-phenyl-, 1-Methylpropyl ester, (2E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















